molecular formula C6H8N2O2 B12856979 Methyl 5-methyl-1H-pyrazole-1-carboxylate

Methyl 5-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B12856979
M. Wt: 140.14 g/mol
InChI Key: IDMDHYKMOTWIOF-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1H-pyrazole-1-carboxylate can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with methyl chloroformate under basic conditions yields this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, such as transition metals, to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methyl-1H-pyrazole-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse biological activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1H-pyrazole-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 5-methyl-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and relevant case studies, supported by data tables and research findings.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their significant medicinal properties, including anti-inflammatory, antibacterial, anticancer, and antioxidant activities. The structural versatility of pyrazoles allows for various modifications that enhance their biological efficacy. This compound is one such derivative that has been studied for its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A notable study demonstrated that specific pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antibacterial Activity

This compound and its derivatives have been tested against various bacterial strains. One study highlighted the synthesis of novel pyrazole compounds that displayed effective antibacterial properties against E. coli and S. aureus. The presence of specific functional groups was found to enhance the antibacterial activity significantly .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of interest. This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that certain pyrazole compounds inhibited cancer cell proliferation with IC50 values ranging from 3 to 14 µM against various cancer types, including breast and prostate cancers .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carboxylic acids or their derivatives under controlled conditions. This process allows for the introduction of various substituents that can modulate the compound's biological activity.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceKey Findings
Anti-inflammatory Up to 85% inhibition of TNF-α at 10 µM concentration
Antibacterial Effective against E. coli and S. aureus
Anticancer IC50 values between 3 to 14 µM in various cancers

Detailed Research Findings

In a study evaluating the anti-inflammatory effects of various pyrazoles, this compound was included among several compounds that exhibited significant inhibition of inflammatory markers in animal models . Furthermore, its antibacterial efficacy was confirmed through disc diffusion methods, where it showed comparable results to established antibiotics .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 5-methylpyrazole-1-carboxylate

InChI

InChI=1S/C6H8N2O2/c1-5-3-4-7-8(5)6(9)10-2/h3-4H,1-2H3

InChI Key

IDMDHYKMOTWIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C(=O)OC

Origin of Product

United States

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